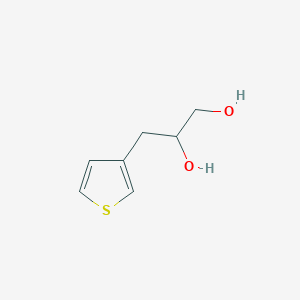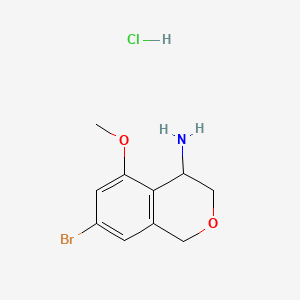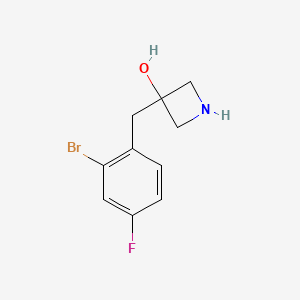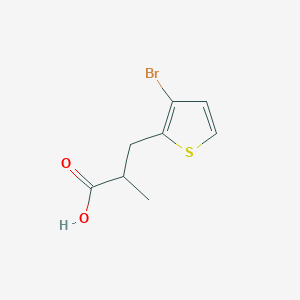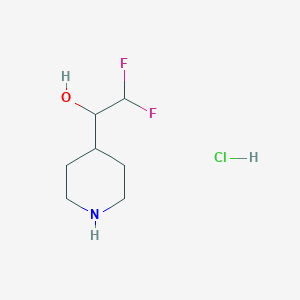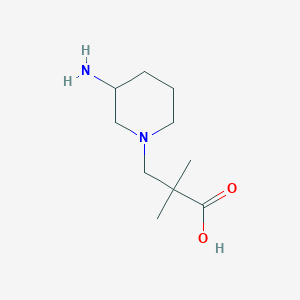
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid is a chemical compound that features a piperidine ring with an amino group attached to the third carbon and a dimethylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 3-aminopiperidine with a suitable precursor of 2,2-dimethylpropanoic acid. One common method is the amination of a prochiral precursor using immobilized ω-transaminases, which provides high yield and enantiomeric excess . The reaction conditions often include the use of isopropylamine as an amine donor and pyridoxal-5’-phosphate as a cofactor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar enzymatic processes, ensuring high efficiency and sustainability. The use of immobilized enzymes allows for continuous production and reusability of the catalysts, making the process economically viable .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of alkylated or acylated products .
Aplicaciones Científicas De Investigación
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
3-Amino-1-Boc-piperidine: A protected form of 3-aminopiperidine used in various synthetic applications.
2-({2-[(3R)-3-Aminopiperidin-1-yl]-4-oxoquinazolin-3(4H)-yl}methyl)benzonitrile: A compound with a similar piperidine moiety but different functional groups
Uniqueness
3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid is unique due to its combination of a piperidine ring with an amino group and a dimethylpropanoic acid moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
3-(3-aminopiperidin-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,9(13)14)7-12-5-3-4-8(11)6-12/h8H,3-7,11H2,1-2H3,(H,13,14) |
Clave InChI |
UNSRVHBCWJZHKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CCCC(C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


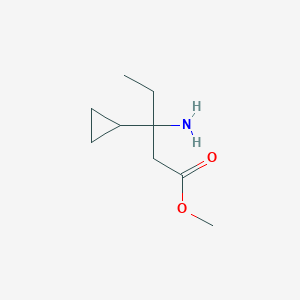
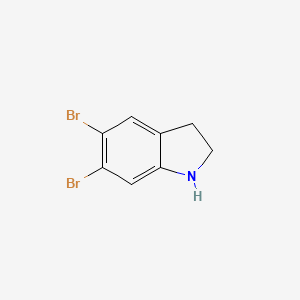

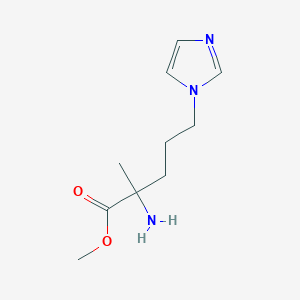
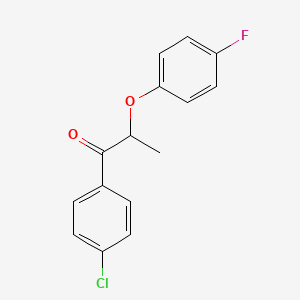

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
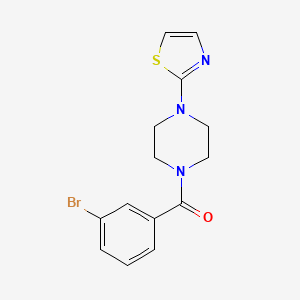
![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
